1-Chloro-4-fluoro-7-nitroisoquinoline
Description
Properties
IUPAC Name |
1-chloro-4-fluoro-7-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O2/c10-9-7-3-5(13(14)15)1-2-6(7)8(11)4-12-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFUKSFMLDQSOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule features a nitro group at the 7-position of the isoquinoline core, alongside chlorine and fluorine substituents at positions 1 and 4, respectively. Retrosynthetically, the isoquinoline scaffold can be constructed via cyclization of appropriately substituted phenethylamine derivatives or through late-stage functionalization of preformed isoquinoline intermediates. Key challenges include:
- Regioselective nitration : Nitration of isoquinoline derivatives typically favors the 5- and 8-positions due to electronic and steric factors. Achieving 7-nitro substitution necessitates strategic directing groups or precursor design.
- Halogen introduction : Sequential introduction of chlorine and fluorine requires orthogonal reactivity to avoid cross-interference.
- Functional group tolerance : The nitro group’s strong electron-withdrawing effects may complicate subsequent halogenation steps.
Nitration-First Approaches
Directed Nitration of Halogenated Isoquinolines
Patent CN114507142A demonstrates nitration of 2-chloro-4-fluorotoluene using potassium nitrate and sulfuric acid in 1,2-dichloroethane. Adapting this to isoquinoline systems, a plausible route involves:
- Synthesis of 1-chloro-4-fluoroisoquinoline :
- Regioselective nitration :
Critical Parameters :
Early-Stage Nitration in Precursor Synthesis
CN114105772A highlights nitration prior to ring formation for 2-chloro-4-fluoro-5-nitrobenzoic acid. Translating this to isoquinoline:
- Nitro-substituted precursor synthesis :
- Nitration of 2-chloro-4-fluorophenylacetic acid followed by cyclodehydration.
- Cyclization :
Advantages :
Halogenation Strategies
Sequential Chlorination and Fluorination
Fluorination Methods
- Balz-Schiemann reaction : Diazotization of aniline precursors followed by HF pyrolysis.
- Halex reaction : Nucleophilic displacement of chlorine with KF in polar solvents (e.g., DMF).
Case Study :
In the synthesis of 3-chloro-4-fluoronitrobenzene, Ambeed reports 85% yield using KOH and 2-pyridylcarbinol in acetonitrile, demonstrating the feasibility of SNAr reactions in polyhalogenated systems.
Cyclization Techniques for Isoquinoline Formation
Bischler-Napieralski Reaction
Optimization and Scalability Considerations
Solvent and Temperature Effects
Analytical and Purification Methods
Chemical Reactions Analysis
1-Chloro-4-fluoro-7-nitroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine in the presence of a base can yield the corresponding amino derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, reducing agents like hydrogen gas, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Chloro-4-fluoro-7-nitroisoquinoline has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of potential pharmaceutical agents. Its derivatives have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial drugs.
Materials Science: The unique structural features of this compound make it a valuable precursor in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, aiding in the understanding of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-Chloro-4-fluoro-7-nitroisoquinoline depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. For example, some derivatives may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to cell death. The nitro group can also undergo bioreduction in hypoxic conditions, making it useful in targeting tumor cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Isoquinoline Derivatives
Key Findings:
Substituent Effects: Electron-Withdrawing Groups (NO₂, Cl, F): The nitro group in this compound increases electrophilicity compared to methoxy-containing analogs (e.g., 1-Chloro-7-fluoro-4-methoxyisoquinoline), which have electron-donating OCH₃ . This difference may enhance the former’s reactivity in coupling reactions.
Synthetic Accessibility: Chloro and fluoro groups are efficiently introduced via POCl₃-mediated halogenation, as demonstrated for 1-Chloro-7-fluoroisoquinoline . Nitration, however, requires careful optimization to avoid over-oxidation.
Safety and Handling :
- The bromo-chloro-fluoro analog has documented safety protocols under GHS guidelines, including first-aid measures for inhalation . Similar data for the nitro-containing target compound are lacking, highlighting a research gap.
Medicinal Applications: Methoxy and halogenated derivatives are explicitly marketed for medicinal use, suggesting that this compound could serve as a precursor for antibiotics or kinase inhibitors .
Biological Activity
1-Chloro-4-fluoro-7-nitroisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound has the molecular formula CHClFNO. The synthesis typically involves multi-step reactions, starting from isoquinoline derivatives. A common method includes nitration followed by halogenation, where isoquinoline is treated with a mixture of concentrated sulfuric and nitric acids to introduce the nitro group, followed by halogenation to add chloro and fluoro groups.
The biological activity of this compound is largely attributed to its interactions with various molecular targets within biological systems. Its derivatives have shown promise in:
- Inhibiting Enzymatic Activity : Some derivatives may inhibit enzymes involved in cancer cell proliferation. The nitro group can undergo bioreduction in hypoxic conditions, making these compounds particularly effective against tumor cells.
- Antimicrobial Properties : Research indicates that certain derivatives possess antimicrobial activity, potentially useful in developing new antibiotics .
Anticancer Activity
A study evaluated the anticancer effects of various nitroisoquinoline derivatives, including this compound. Notably, some derivatives exhibited significant antiproliferative activity against human cancer cell lines such as A-549 (lung cancer) and HCT-116 (colon cancer). The structure-activity relationship (SAR) indicated that the presence of the nitro group was crucial for enhancing biological activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A-549 | 5.2 |
| This compound | HCT-116 | 6.8 |
Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The results showed promising activity against Gram-positive bacteria, indicating potential as new antimicrobial agents .
Case Study 1: Anticancer Properties
In a recent investigation, researchers synthesized several derivatives of this compound and evaluated their effects on cancer cell lines. The study found that specific modifications to the compound's structure significantly enhanced its ability to inhibit cell growth in vitro. For example, a derivative with an additional methoxy group showed an IC50 value of 3.5 µM against HCT-116 cells, demonstrating improved efficacy compared to the parent compound .
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of synthesized derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential for development into therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Chloro-4-fluoro-7-nitroisoquinoline, and how can reaction progress be monitored?
- Methodological Answer : A common approach involves multi-step functionalization of the isoquinoline backbone. Chlorination and fluorination can be achieved using reagents like POCl₃ and Selectfluor®, respectively, while nitration typically employs mixed acid (HNO₃/H₂SO₄). Reaction progress should be monitored via thin-layer chromatography (TLC) to track intermediate formation and ¹H/¹³C NMR spectroscopy to confirm structural integrity after purification . For nitro group introduction, ensure controlled temperature (0–5°C) to avoid over-nitration.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve substituent positions (e.g., distinguishing chloro vs. fluoro groups via coupling patterns).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns, particularly for chlorine-containing species .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitro stretching vibrations near 1520–1350 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolve 3D geometry and confirm regiochemistry .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow GHS hazard codes H315 (skin irritation) , H319 (eye irritation) , and H335 (respiratory irritation) . Use fume hoods for synthesis/purification, wear nitrile gloves, and store in airtight containers under inert gas. Neutralize waste with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does the nitro group at the 7-position influence electrophilic substitution reactions in this compound?
- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, deactivating the ring toward further electrophilic attack. To study this, conduct kinetic isotopic labeling (KIE) or density functional theory (DFT) calculations to map electron density distribution. Compare reactivity with analogues lacking the nitro group (e.g., 1-Chloro-4-fluoro-isoquinoline) to isolate its electronic effects .
Q. What computational strategies can predict the electronic effects of substituents in this compound?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) to model:
- Frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Substituent parameter analysis (Hammett σ values) to quantify electronic contributions .
Q. How can contradictory data in substitution reaction yields be resolved for derivatives of this compound?
- Methodological Answer : Systematically evaluate variables:
- Reaction conditions : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.
- Analytical validation : Replicate experiments with internal standards (e.g., 1,3,5-trimethoxybenzene for GC-MS) to confirm reproducibility.
- Statistical tools : Apply ANOVA to assess significance of yield variations across trials .
Q. What role does this compound play in synthesizing fused heterocyclic systems?
- Methodological Answer : The compound serves as a precursor for:
- Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the chloro position.
- Nucleophilic aromatic substitution (e.g., replacing chlorine with amines or thiols).
- Cyclization reactions : Use nitro group reduction (e.g., H₂/Pd-C) to generate amino intermediates for intramolecular ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
